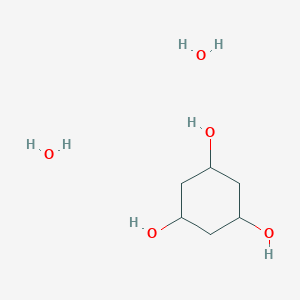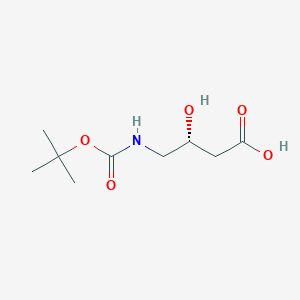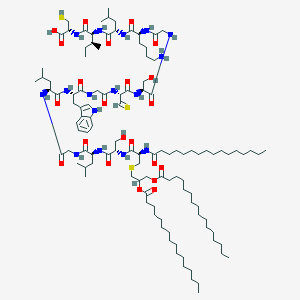
Tétradécaméthylcycloheptasiloxane
Vue d'ensemble
Description
Tetradecamethylcycloheptasiloxane, also known by its IUPAC name 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethylcycloheptasiloxane, is a synthetic siloxane with 7 dimethyl siloxane groups connected through shared oxygen atoms in a ring structure . It has a molecular weight of 519.07758 g/mol .
Molecular Structure Analysis
The molecular structure of Tetradecamethylcycloheptasiloxane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 70 bonds, including 28 non-H bonds . The 3D chemical structure image of Tetradecamethylcycloheptasiloxane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Tetradecamethylcycloheptasiloxane has a molecular weight of 519.08 and is a liquid at 20 degrees Celsius . More detailed physical and chemical properties could not be found from the web search results.Applications De Recherche Scientifique
Recherche sur la pollution de l'air
Le Tétradécaméthylcycloheptasiloxane est un polluant atmosphérique courant . Il est fréquemment détecté dans les émissions atmosphériques résultant de son utilisation dans diverses applications . Cela en fait un composé d'intérêt majeur dans la recherche sur la pollution atmosphérique, en particulier dans l'étude de l'impact des produits ménagers et de soins personnels sur la qualité de l'air .
Études sur les tensioactifs
Le D7 est utilisé comme tensioactif . Les tensioactifs sont des composés qui abaissent la tension superficielle entre deux liquides ou entre un liquide et un solide. Ils sont utilisés dans une grande variété d'applications, notamment les détergents, les émulsifiants, les agents moussants et les dispersants .
Recherche sur les agents ramollissants
Le this compound est utilisé comme agent ramollissant . Les agents ramollissants sont des substances ajoutées aux matériaux pour augmenter leur flexibilité, leur maniabilité ou leur plasticité. L'étude de ces agents et de leurs effets sur divers matériaux est un domaine de recherche important .
Recherche sur les lubrifiants
Le D7 est utilisé comme lubrifiant . Les lubrifiants sont des substances introduites pour réduire le frottement entre les surfaces en contact mutuel, ce qui réduit finalement la chaleur générée lorsque les surfaces se déplacent. Il est utilisé dans de nombreuses applications industrielles et machines .
Études sur les produits ménagers
Le this compound se trouve dans de nombreux produits ménagers, comme les sucettes, les ustensiles de cuisine, les scellants et les adhésifs
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Mécanisme D'action
Tetradecamethylcycloheptasiloxane, also known as D7, is a synthetic siloxane with seven dimethyl siloxane groups connected through shared oxygen atoms in a ring structure . It is an important intermediate in the organosilicon industry .
Target of Action
It is primarily used in industrial applications rather than biological or pharmacological contexts .
Mode of Action
As an industrial chemical, D7 interacts with its targets (mainly materials and surfaces) by forming a thin layer that provides properties such as lubrication, insulation, and moisture resistance .
Biochemical Pathways
It can undergo physical and chemical transformations in the environment, which can influence its behavior and effects .
Pharmacokinetics
It is insoluble in water but soluble in common organic solvents .
Result of Action
The primary result of D7’s action in its typical applications is the formation of a protective or modifying layer on the surface of materials. This can confer properties such as water repellency, lubrication, or insulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of D7. For instance, temperature can affect its physical state and volatility, while the presence of other chemicals can influence its reactivity . It’s worth noting that D7 has been detected in air emissions, suggesting that it can persist and spread in the environment .
Analyse Biochimique
Cellular Effects
Tetradecamethylcycloheptasiloxane has been found to cause adverse effects in laboratory animals, mostly in their liver and lungs . When exposed long term through inhalation, it poses a potential cancer hazard .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Propriétés
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSANOGQCVHBHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O7Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059348 | |
| Record name | Cycloheptasiloxane, tetradecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107-50-6 | |
| Record name | Tetradecamethylcycloheptasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclomethicone 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptasiloxane, tetradecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecamethylcycloheptasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOMETHICONE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCK5L8VU47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)




![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)






